The Structure and Application of NOTA-bis(tBu)ester: A Technical Guide
The Structure and Application of NOTA-bis(tBu)ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOTA-bis(tBu)ester, also known as 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, is a bifunctional chelator that has garnered significant attention in the fields of radiopharmaceutical chemistry and drug development.[1] Its unique structural features make it an invaluable tool for the development of targeted radiopharmaceuticals for both molecular imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), and for radionuclide therapy.[1] This technical guide provides an in-depth overview of the structure, properties, and applications of NOTA-bis(tBu)ester, complete with experimental protocols and data presented for the discerning researcher.
Core Structure and Properties
The foundational structure of NOTA-bis(tBu)ester is the macrocycle 1,4,7-triazacyclononane (B1209588) (TACN), a nine-membered ring with three nitrogen atoms.[1] This core is functionalized with three acetic acid pendant arms, forming the powerful chelating agent NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The defining characteristic of NOTA-bis(tBu)ester is the selective protection of two of these carboxylic acid groups as tert-butyl esters. This leaves a single carboxylic acid group free and available for covalent attachment to biomolecules.[1]
This bifunctional nature is the cornerstone of its utility. The NOTA macrocycle provides a stable coordination cage for various radiometals, while the free carboxylic acid serves as a handle for conjugation to targeting vectors such as peptides and antibodies.[1] The tert-butyl ester protecting groups are acid-labile and can be removed under mild acidic conditions, which is often performed after conjugation to the biomolecule.[1]
Chemical Structure Diagram
Physicochemical Properties
A summary of the key physicochemical properties of NOTA-bis(tBu)ester is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid | [2] |
| Synonyms | NOTA-bis(tert-butyl ester), 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid | [1][3] |
| CAS Number | 1161415-28-6 | [1][3][4] |
| Molecular Formula | C₂₀H₃₇N₃O₆ | [1][3][4] |
| Molecular Weight | 415.5 g/mol | [2][5] |
| Appearance | White solid/powder | [4][5] |
| Solubility | Soluble in DMSO, ethanol, and PBS (pH 7.2) | [5] |
Experimental Protocols
Synthesis of NOTA-bis(tBu)ester
A representative procedure for the synthesis of the related NOTA-tris(tert-butyl ester) is as follows:
-
Reaction Setup: Dissolve 1,4,7-triazacyclononane (TACN) in a suitable organic solvent such as acetonitrile.
-
Addition of Reagent: Cool the solution to 0°C and add tert-butyl bromoacetate (B1195939) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Workup: Filter the reaction mixture and evaporate the solvent. The resulting residue is then subjected to an aqueous workup with pH adjustments and extractions to isolate the NOTA-tris(tert-butyl ester) product.[6]
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel.[7][8][9]
To obtain NOTA-bis(tBu)ester, a subsequent selective hydrolysis of one of the tert-butyl ester groups would be necessary.[10][11] This can be a challenging step, and reaction conditions must be carefully controlled to avoid over-deprotection.
Bioconjugation to Peptides and Antibodies
The free carboxylic acid on NOTA-bis(tBu)ester allows for its conjugation to primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on biomolecules. A common method is through the formation of an active N-hydroxysuccinimide (NHS) ester.
Activation of NOTA-bis(tBu)ester:
-
Dissolve NOTA-bis(tBu)ester in an anhydrous solvent like dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the reaction at room temperature for several hours to overnight to form the NOTA-bis(tBu)ester-NHS ester.[6]
Conjugation to a Peptide or Antibody:
-
Prepare the biomolecule in an amine-free buffer at a slightly alkaline pH (typically 8.0-8.5) to ensure the primary amines are deprotonated and nucleophilic.
-
Add the activated NOTA-bis(tBu)ester-NHS ester to the biomolecule solution. The molar ratio of the chelator to the biomolecule should be optimized for the specific application.
-
Incubate the reaction mixture at room temperature for 1-2 hours or on ice for longer periods.[12]
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.[12]
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted chelator and byproducts.[12]
Radiolabeling with Gallium-68
NOTA is an excellent chelator for Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide widely used in PET imaging.[13]
A typical radiolabeling procedure is as follows:
-
Obtain ⁶⁸GaCl₃ by eluting a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a sodium acetate (B1210297) buffer.
-
Add the NOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-15 minutes). NOTA-conjugates can often be labeled efficiently at room temperature.[13]
-
Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.
Logical Relationships and Workflows
The following diagram illustrates the general workflow from NOTA-bis(tBu)ester to a radiolabeled bioconjugate for PET imaging.
Conclusion
NOTA-bis(tBu)ester is a versatile and powerful bifunctional chelator that plays a crucial role in the advancement of targeted radiopharmaceuticals. Its well-defined structure, with a robust metal-chelating core and a reactive handle for bioconjugation, allows for the creation of highly specific imaging and therapeutic agents. The experimental protocols outlined in this guide provide a foundation for researchers to utilize NOTA-bis(tBu)ester in their drug development endeavors. As the field of nuclear medicine continues to evolve, the importance of well-characterized and readily applicable chelating agents like NOTA-bis(tBu)ester will undoubtedly grow.
References
- 1. chempep.com [chempep.com]
- 2. NOTA-bis(tBu)ester | C20H37N3O6 | CID 44253556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. NOTA-bis(tBu)ester - www.chematech-mdt.com [chematech-mdt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. furthlab.xyz [furthlab.xyz]
- 13. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
